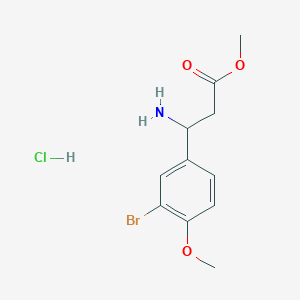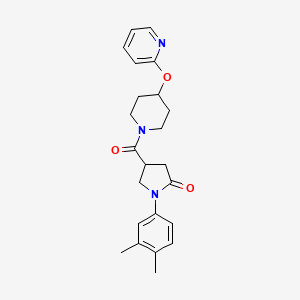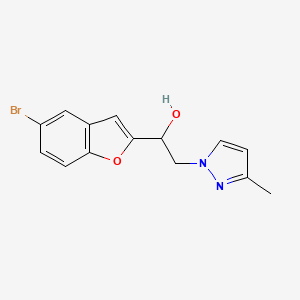
2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12F3N5O5S2 and its molecular weight is 499.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Nitroimidazole Derivatives as Tumor Hypoxia Markers
Research on nitroimidazole-based compounds, like the one discussed, has shown promising applications in identifying hypoxic cells within tumors. Nitroimidazole derivatives have been synthesized and evaluated for their ability to accumulate selectively in hypoxic tumor cells, providing a mechanism for identifying tumor hypoxia, a condition associated with poor prognosis and resistance to therapy. These compounds, when labeled with radioactive isotopes, could potentially serve as diagnostic markers for imaging tumor hypoxia through techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) (Zejun Li et al., 2005).
Antimicrobial and Antitubercular Activities
Similar compounds with nitrothiazole and thiadiazole moieties have been explored for their antimicrobial and antitubercular activities. The presence of nitro groups along with a thiadiazole ring structure has been found to contribute to significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing potential as new therapeutic agents against infections and diseases like tuberculosis (Pushkal Samadhiya et al., 2013).
Carbonic Anhydrase Inhibition
Thiadiazole derivatives have also been investigated for their carbonic anhydrase inhibitory properties. This enzyme is involved in many physiological processes, and its inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and mountain sickness. Novel metal complexes of thiadiazole derivatives have shown strong inhibitory effects on carbonic anhydrase, surpassing even standard inhibitors in efficacy. Such findings indicate the potential for developing new classes of inhibitors based on thiadiazole and similar compounds for therapeutic use (Nurgün Büyükkıdan et al., 2013).
Molecular Electronics
The incorporation of nitro groups in molecular structures has been exploited in the field of molecular electronics, particularly for developing devices with negative differential resistance and high on-off ratios. Compounds containing nitroamine redox centers have demonstrated exceptional electronic properties, making them suitable for use in molecular electronic devices, sensors, and switches. This highlights the potential application of nitro-substituted compounds in nanotechnology and electronic device fabrication (Chen et al., 1999).
特性
IUPAC Name |
2-nitro-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O5S2/c19-18(20,21)31-11-7-5-10(6-8-11)22-14(27)9-32-17-25-24-16(33-17)23-15(28)12-3-1-2-4-13(12)26(29)30/h1-8H,9H2,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNZAOXMNIFAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2562348.png)
![N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2562349.png)
![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)




![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
